4-(甲氧基乙酰基)吗啉-3-羧酸

描述

Synthesis Analysis

The synthesis of morpholines, including “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively. These reactions generally involve the preparation of morpholines from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis

The boiling point of “4-(Methoxyacetyl)morpholine-3-carboxylic acid” is predicted to be 419.0±45.0 °C, and its density is predicted to be 1.311±0.06 g/cm3 .科学研究应用

在肽模拟物化学中的合成和应用

- 对映纯的 Fmoc 保护的吗啉-3-羧酸:一项研究描述了对映纯的 Fmoc 保护的吗啉-3-羧酸的实用合成路线。该过程涉及还原胺化、分子内缩醛化和其他步骤。该化合物被证明与固相肽合成完全兼容,使其在肽模拟物化学中具有价值 (Sladojevich, Trabocchi, & Guarna, 2007).

新型合成方法

- 2-吗啉羧酸衍生物的合成:这项研究提出了 2-吗啉羧酸衍生物的新型合成方法,这些衍生物进一步用于创建 1-氮杂-4-氧杂双环[3.3.1]壬烷-6-酮,一种新的环系 (King & Martin, 1991).

在药物研究中的应用

- 有效的组织蛋白酶 S 抑制剂:使用吗啉-4-羧酸合成了一种有效的可逆和选择性组织蛋白酶 S 抑制剂。该化合物还标记有氘和碳-14,用于进一步研究 (Latli 等,2012).

可生物降解聚酯酰胺的合成

- 吗啉-2,5-二酮衍生物:本研究重点关注合成具有各种受保护官能团的吗啉-2,5-二酮衍生物。这些化合物用于制造可生物降解的聚酯酰胺,展示了在材料科学中的潜在应用 (Veld, Dijkstra, & Feijen, 1992).

对癌细胞的抗增殖活性

- 合成和抗增殖活性的评价:从吗啉合成的化合物被评估其对各种癌细胞系的抑制活性,显示出显着的抗增殖特性 (Lu 等,2021).

作用机制

Target of Action

Morpholine derivatives, such as “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, are often used in the synthesis of pharmaceuticals and biologically active compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of morpholine derivatives can also vary widely. For example, some morpholine derivatives act by binding to specific receptors or enzymes in the body, while others may undergo chemical reactions to form active metabolites .

Biochemical Pathways

Morpholine derivatives can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the specific targets and mode of action of the compound .

Pharmacokinetics

The pharmacokinetics of morpholine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of morpholine derivatives can include changes in cell signaling, enzyme activity, or gene expression, depending on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of morpholine derivatives can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals .

属性

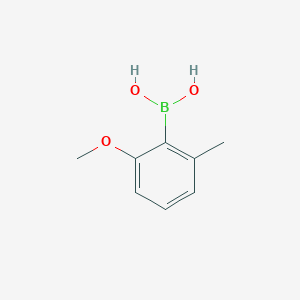

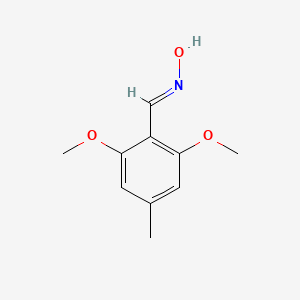

IUPAC Name |

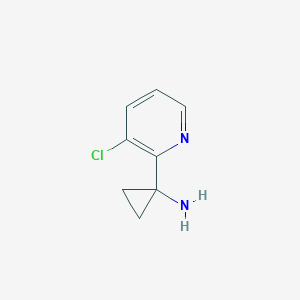

4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUGSLJIQKWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)

![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)